molecular formula C14H14N2O2S B4982415 N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide CAS No. 17240-75-4

N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B4982415
CAS No.: 17240-75-4
M. Wt: 274.34 g/mol
InChI Key: QPTRFJLZADPSQK-UHFFFAOYSA-N
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Description

N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MSB is a white crystalline solid that is soluble in organic solvents. This compound has been widely studied for its unique properties, including its synthesis method, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide involves its interaction with specific targets in the body, including enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, this compound has been shown to bind to specific proteins, including bovine serum albumin and human serum albumin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its unique chemical properties, which make it a useful tool for studying enzyme inhibition and protein binding. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of this compound-based drugs for the treatment of diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other targets in the body. Finally, research on the toxicity and safety of this compound is needed to determine its potential use in clinical applications.

Synthesis Methods

The synthesis of N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing this compound is through the reaction of N-methylbenzenesulfonamide with phosgene in the presence of a base. This reaction results in the formation of this compound.

Scientific Research Applications

N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. One of the most promising applications of this compound is in the development of novel drugs for the treatment of various diseases. This compound has been shown to exhibit inhibitory effects on certain enzymes and proteins, making it a potential candidate for the development of enzyme inhibitors and protein antagonists.

Properties

IUPAC Name

N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-15-14(12-8-4-2-5-9-12)16-19(17,18)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTRFJLZADPSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386225
Record name N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17240-75-4
Record name N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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